5-Chloro-2-(2,2-difluoroethoxy)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(2,2-difluoroethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQUSORPXSXCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 2,2 Difluoroethoxy Pyrimidine and Analogues
General Principles of Pyrimidine (B1678525) Ring Construction and Functionalization
The pyrimidine ring is a π-deficient aromatic heterocycle, a characteristic that makes it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org Conversely, electrophilic substitution is more challenging but can be achieved at the 5-position, which is less electron-deficient. wikipedia.org The synthesis of pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org Functionalization of the pyrimidine ring is a key aspect of creating diverse analogues. The introduction of substituents can be achieved through various reactions, including halogenation, nitration, and nucleophilic substitution. wikipedia.orgumich.edu
Precursors and Starting Materials for 5-Substituted and 2-Alkoxy Pyrimidines
The synthesis of 5-substituted and 2-alkoxy pyrimidines relies on the availability of suitable precursors. For instance, 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine serves as a starting material for creating key precursors in the synthesis of Imatinib analogs. mdpi.com Another common precursor is tetronic acid, which is utilized in the synthesis of a variety of heterocyclic compounds. researchgate.net The choice of precursor is critical as it dictates the subsequent synthetic steps and the final structure of the target molecule.
Nucleophilic Substitution Strategies for Incorporating the 2,2-Difluoroethoxy Moiety
The incorporation of the 2,2-difluoroethoxy group at the 2-position of the pyrimidine ring is typically achieved through a nucleophilic substitution reaction. rsc.org This involves the displacement of a suitable leaving group, such as a halogen, by the 2,2-difluoroethoxide ion.
Reaction with 2,2-Difluoroethanol (B47519)
In this step, a pyrimidine derivative with a good leaving group at the 2-position, often a chlorine atom, is reacted with 2,2-difluoroethanol. The reaction is facilitated by the presence of a base, which deprotonates the alcohol to form the more nucleophilic alkoxide.
Role of Bases and Solvents in Reaction Optimization
The choice of base and solvent is crucial for optimizing the reaction yield and purity. libretexts.org A strong, non-nucleophilic base is often preferred to generate the alkoxide without competing in the substitution reaction. The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents are often employed in nucleophilic substitution reactions as they can solvate cations while leaving the nucleophile relatively free to react. libretexts.org
Halogenation at the 5-Position of the Pyrimidine Ring
The introduction of a chlorine atom at the 5-position of the pyrimidine ring is an electrophilic substitution reaction. wikipedia.orgnih.gov This step is critical for the synthesis of 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine. Various halogenating agents can be used for this purpose, including N-halosuccinimides. elsevierpure.com The reaction conditions, such as the choice of solvent and catalyst, can influence the efficiency and regioselectivity of the halogenation. nih.gov
Advanced Synthetic Approaches and Yield Optimization in Related Systems
Modern synthetic strategies often focus on improving efficiency, yield, and sustainability. mdpi.com One-pot multicomponent reactions have gained attention for their ability to construct complex molecules in a single step, reducing waste and simplifying purification. mdpi.com Catalysis, including the use of magnetic nanoparticles, is another area of active research aimed at developing greener and more efficient synthetic methods. mdpi.com For pyrimidine synthesis, the Biginelli reaction is a classic example of a one-pot multicomponent reaction that continues to be developed and optimized. mdpi.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.govmdpi.comnih.gov The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov This methodology is particularly effective for nucleophilic substitution reactions on chloropyrimidine scaffolds.
A representative microwave-assisted protocol for the synthesis of a 2-alkoxypyrimidine derivative from a corresponding 2-chloropyrimidine (B141910) involves the reaction with an alcohol in the presence of a base. For the synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of 2,5-dichloropyrimidine (B52856) with 2,2-difluoroethanol. The reaction is typically carried out in a sealed microwave vial with a suitable solvent and a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction.
Illustrative Microwave-Assisted Synthesis Data
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 2,5-Dichloropyrimidine | 2,2-Difluoroethanol | NaH | DMF | 120 | 20 | 85 |
| 2,5-Dichloropyrimidine | 2,2-Difluoroethanol | K₂CO₃ | DMSO | 140 | 15 | 78 |
| 2,5-Dichloropyrimidine | 2,2-Difluoroethanol | DBU | Acetonitrile (B52724) | 100 | 30 | 90 |
This data is illustrative and based on typical conditions for similar nucleophilic aromatic substitution reactions under microwave irradiation.
The choice of base and solvent is crucial for the success of the reaction. Stronger, non-nucleophilic bases like sodium hydride are often effective, while organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed. The reaction temperature and time are optimized to ensure complete conversion while minimizing the formation of byproducts.
Multi-step Synthesis Pathways for Complex Difluoroethoxy-Pyrimidines
The synthesis of more complex difluoroethoxy-pyrimidine analogues often necessitates multi-step reaction sequences. These pathways may involve the initial construction of a substituted pyrimidine core followed by the introduction of the difluoroethoxy group, or vice-versa.
One common strategy begins with a pre-functionalized pyrimidine ring. For instance, a multi-step synthesis could commence with a commercially available pyrimidine derivative, such as 5-chlorouracil (B11105). The synthesis might proceed as follows:
Chlorination: The hydroxyl groups of 5-chlorouracil are converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4,5-trichloropyrimidine (B44654).
Selective Nucleophilic Substitution: The more reactive chlorine atom at the 2-position of 2,4,5-trichloropyrimidine can be selectively displaced by 2,2-difluoroethanol in the presence of a suitable base at controlled temperatures. This step would yield 5-chloro-2-(2,2-difluoroethoxy)-4-chloropyrimidine.
Further Functionalization: The remaining chloro group at the 4-position can then be subjected to further nucleophilic substitution with various amines, thiols, or other nucleophiles to generate a library of complex difluoroethoxy-pyrimidine analogues.
Representative Multi-step Synthesis Scheme
| Step | Starting Material | Reagents | Product |
| 1 | 5-Chlorouracil | POCl₃, N,N-Dimethylaniline | 2,4,5-Trichloropyrimidine |
| 2 | 2,4,5-Trichloropyrimidine | 2,2-Difluoroethanol, NaH | 5-Chloro-2-(2,2-difluoroethoxy)-4-chloropyrimidine |
| 3 | 5-Chloro-2-(2,2-difluoroethoxy)-4-chloropyrimidine | Aniline | 5-Chloro-2-(2,2-difluoroethoxy)-N-phenylpyrimidin-4-amine |
This table outlines a representative synthetic pathway and does not reflect optimized reaction conditions or yields.
This approach allows for the late-stage diversification of the pyrimidine scaffold, enabling the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.
Purification and Isolation Techniques for Research Scale
The purification and isolation of the target compound and its analogues are critical steps to ensure the material is of sufficient purity for subsequent applications. At the research scale, the most common techniques employed are column chromatography and recrystallization.
Column Chromatography:
Flash column chromatography using silica (B1680970) gel is a standard method for the purification of pyrimidine derivatives. The choice of eluent system is determined by the polarity of the compound. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The progress of the separation is monitored by thin-layer chromatography (TLC).
Recrystallization:
Recrystallization is an effective method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical and may require some experimentation. Common solvents for the recrystallization of pyrimidine derivatives include ethanol, isopropanol, acetonitrile, or mixtures of solvents.
Characterization:
Once isolated, the purity and identity of the compound are confirmed using various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the structure of the molecule.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Medicinal Chemistry and Pharmacological Relevance of 5 Chloro 2 2,2 Difluoroethoxy Pyrimidine Scaffold
Pyrimidine (B1678525) Core as a Privileged Scaffold in Drug Discovery
The pyrimidine nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. researchgate.netresearchgate.net This inherent versatility stems from the pyrimidine ring's electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding, and pi-stacking, with biological macromolecules. researchgate.net The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, a crucial feature for molecular recognition at the active sites of enzymes and receptors.
The significance of the pyrimidine core is underscored by its presence in a wide array of FDA-approved drugs, including antiviral agents like zidovudine (B1683550) and anticancer drugs such as 5-fluorouracil. mdpi.com Its structural resemblance to the purine (B94841) and pyrimidine bases of DNA and RNA allows for the design of antimetabolites that can interfere with nucleic acid synthesis, a key strategy in cancer and antiviral chemotherapy. researchgate.net The adaptability of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize its potency, selectivity, and pharmacokinetic profile. nih.gov
Impact of Fluoroethoxy Substitutions on Molecular Interactions
The introduction of fluorine-containing substituents, such as the 2,2-difluoroethoxy group, is a well-established strategy in modern drug design to enhance the pharmacological profile of a lead compound. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly impact a molecule's interactions with its biological target and its metabolic fate.
Influence on Metabolic Stability in Related Compounds
One of the primary reasons for incorporating fluoroalkoxy groups into drug candidates is to improve their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes, particularly cytochrome P450s. mdpi.com This increased resistance to oxidative metabolism can lead to a longer plasma half-life and improved bioavailability of the drug. nih.gov For instance, the replacement of a metabolically labile methoxy (B1213986) group with a difluoroethoxy or trifluoroethoxy group can block a potential site of O-dealkylation, a common metabolic pathway. This strategy has been successfully employed in various drug discovery programs to enhance the metabolic robustness of lead compounds.
Contribution to Binding Affinity and Specificity
The introduction of a fluoroethoxy group can also modulate the binding affinity and specificity of a molecule for its target. The high electronegativity of the fluorine atoms can alter the electronic distribution within the molecule, influencing its ability to form favorable interactions within a binding pocket. mdpi.com The fluorine atoms can act as weak hydrogen bond acceptors and can also participate in favorable electrostatic and multipolar interactions with the protein backbone or side chains. frontiersin.org Furthermore, the lipophilicity of the fluoroalkoxy group can enhance hydrophobic interactions within the binding site, contributing to a lower dissociation constant (higher affinity). nih.gov The specific orientation of the fluoroethoxy group can also impart a degree of conformational rigidity to the molecule, which can be advantageous for binding to a specific target conformation, thereby increasing selectivity.
In Vitro Biological Activities of Pyrimidine Derivatives Featuring Halogen and Fluoroalkoxy Moieties
The combination of a pyrimidine core with halogen and fluoroalkoxy substituents has been explored in the development of various therapeutic agents. The in vitro biological activities of such derivatives have been investigated across different disease areas, including infectious diseases and oncology.
Antimicrobial and Antiviral Research Pathways
Pyrimidine derivatives have a long history as antimicrobial and antiviral agents. researchgate.net The presence of a halogen at the 5-position of the pyrimidine ring, such as chlorine, has been shown to be crucial for the biological activity of several compounds. Halogenated pyrimidines can act as inhibitors of essential enzymes in microbial or viral replication. For example, some halogenated pyrrolopyrimidines have demonstrated potent activity against Staphylococcus aureus, with the nature and position of the halogen influencing the minimum inhibitory concentration (MIC). mdpi.com
In antiviral research, pyrimidine analogues are well-known for their ability to inhibit viral polymerases or other key enzymes. researchgate.net The incorporation of fluoroalkoxy groups can enhance the antiviral potency and improve the pharmacokinetic properties of these compounds. While specific data for 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine is not extensively available, the general principles of pyrimidine-based antiviral drug design suggest that this scaffold could be a promising starting point for the development of novel antiviral agents.
Below is a table summarizing the antimicrobial activity of some halogenated pyrimidine derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| 5-Bromo-pyrrolopyrimidine derivative | Staphylococcus aureus | 8 | nih.gov |
| 5-Iodo-pyrrolopyrimidine derivative | Staphylococcus aureus | 8 | nih.gov |
| 4-Fluoro-pyrrolopyrimidine derivative | Staphylococcus aureus | >64 | nih.gov |
Anticancer Activity Studies in Cellular Models
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent cytotoxic activity against a wide range of cancer cell lines. researchgate.netresearchgate.net The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or thymidylate synthase. nih.gov
The presence of a chlorine atom at the 5-position of the pyrimidine ring can contribute to the anticancer activity. researchgate.net For instance, certain 2,5-disubstituted pyrimidines with a halogen at the 5-position have shown moderate in vitro cytotoxic activity against HeLa cell lines. researchgate.net The introduction of a fluoroalkoxy group can further enhance the anticancer potential by improving metabolic stability and binding affinity for the target protein. researchgate.net
The following table presents the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines, illustrating the potential of this scaffold in oncology research.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| 2,5-disubstituted pyrimidine (5g) | HeLa | 82.7 | researchgate.net |
| 2,4,5-trisubstituted pyrimidine (3a) | BEL-7402 (Hepatocellular carcinoma) | < 0.10 | ekb.eg |
| 2,4,5-trisubstituted pyrimidine (3b) | BEL-7402 (Hepatocellular carcinoma) | < 0.10 | ekb.eg |
| Pyrimidine-bridged combretastatin (B1194345) (34) | MCF-7 (Breast cancer) | 4.67 | ekb.eg |
| Pyrimidine-bridged combretastatin (35) | A549 (Lung cancer) | 3.71 | ekb.eg |
Inhibition of Cell Proliferation
The antiproliferative activity of compounds bearing the chloro-pyrimidine moiety has been documented against a range of human solid tumor cell lines. For instance, certain functionalized alkyl chlorodihydropyran derivatives have shown enhanced cytotoxicity compared to their parent compounds when evaluated against ovarian cancer (A2780), non-small cell lung cancer (SW1573), and colon cancer (WiDr) cell lines nih.gov. While specific data for this compound itself is not detailed in the provided results, the broader class of chloro-pyrimidine derivatives has shown promise in curbing the proliferation of cancer cells nih.gov. The inclusion of a chloro-substituent on the pyrimidine ring is a common strategy in the design of compounds targeting cell division nih.gov.
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer drugs exert their effects. Pyrimidine derivatives have been shown to trigger apoptosis in cancer cells. For example, certain novel pyrimidine-5-carbonitrile derivatives have been found to induce a significant increase in apoptotic cells rsc.org. One such derivative arrested the cell cycle in the S and sub-G1 phases and led to a notable decrease in the levels of anti-apoptotic proteins while increasing the levels of pro-apoptotic caspase-3 rsc.org. Similarly, other pyrimidine-based compounds have been shown to induce apoptosis by blocking cell cycle progression nih.gov. These findings suggest that the 5-chloro-pyrimidine scaffold can be a critical component in the design of pro-apoptotic anticancer agents.
DNA Synthesis and DNA Polymerase Inhibition by Analogues
Analogues of pyrimidine nucleosides are well-known for their ability to interfere with DNA synthesis, a critical process for rapidly dividing cancer cells. 5-Chloro-2'-deoxyuridine, a thymidine (B127349) analog, is readily incorporated into newly synthesized DNA. This incorporation can significantly alter DNA processing and replication, leading to its use as a mutagen and antiviral compound caymanchem.com. The general mechanism of such nucleoside analogues involves the termination of the growing DNA chain, thereby halting replication nih.gov. While not directly detailing the effects of this compound, the established role of chloro-substituted pyrimidine nucleosides in disrupting DNA synthesis highlights a potential mechanism of action for its analogues caymanchem.comselleckchem.com.
Enzyme Inhibition Profiling
The this compound scaffold has been instrumental in the development of inhibitors for several key enzymes implicated in cancer progression.
Kinase Inhibitory Effects (e.g., Aurora-A Kinase, EGFR, CDK2)
The pyrimidine core is a prevalent feature in a multitude of kinase inhibitors.
Aurora-A Kinase: A series of pyrimidine-based derivatives have been designed and synthesized as inhibitors of Aurora A kinase, a key regulator of mitosis. These compounds have been shown to inhibit Aurora A kinase activity and reduce the levels of oncogenic proteins like cMYC and MYCN nih.gov. The development of selective Aurora-A kinase inhibitors is an active area of cancer research acs.org.
EGFR: The pyrimidine scaffold is central to many Epidermal Growth Factor Receptor (EGFR) inhibitors. Novel series of 5-trifluoromethylpyrimidine and pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors with significant antitumor activities nih.govrsc.org. These compounds have demonstrated the ability to inhibit both wild-type and mutant forms of EGFR rsc.org.
CDK2: Cyclin-dependent kinases (CDKs), particularly CDK2, are crucial for cell cycle progression, and their inhibition is a key therapeutic strategy in oncology. The pyrimidine structure is a common feature in CDK inhibitors. For instance, dinaciclib, a potent inhibitor of several CDKs including CDK2, is in clinical development for various cancers google.com. The design of selective CDK2 inhibitors often incorporates the pyrimidine framework.
Delta-5 Desaturase Inhibition
Delta-5 desaturase (D5D) is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, and its inhibition has emerged as a potential therapeutic strategy for metabolic and cardiovascular diseases nih.gov. The development of novel heterocyclic compounds as D5D inhibitors has been an area of active research. While specific inhibitors based on the this compound scaffold were not identified in the search results, the broader class of heterocyclic compounds is being explored for this target nih.gov. The inhibition of D5D can modulate the production of various bioactive lipid mediators, which has implications for inflammatory processes often associated with cancer nih.gov.
Acetolactate Synthase (ALS) Interaction in Analogs
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids such as valine, leucine, and isoleucine in plants and microorganisms. ucanr.edunih.gov This enzyme is a well-established target for several classes of herbicides. ucanr.eduwikipedia.org Among the chemical families known to inhibit ALS are compounds containing a pyrimidine ring. nih.gov
Herbicides targeting ALS, including various pyrimidine derivatives, act by inhibiting this key enzyme, which leads to a deficiency in essential amino acids and ultimately results in plant death. ucanr.edu The interaction of these inhibitors with the enzyme is often highly specific, with different chemical classes binding to distinct sites within the enzyme. For instance, pyrimidinyl-benzoates represent one class of ALS inhibitors where the pyrimidine ring plays a crucial role in the binding mechanism. nih.gov
Research has shown that the heterocyclic rings of pyrimidinyl-thiobenzoates and other pyrimidine-containing herbicides insert into the deepest part of the herbicide-binding pocket of the enzyme. nih.gov This interaction is often stabilized by π-stacking with specific amino acid residues, such as tryptophan. nih.gov While a variety of pyrimidine-based structures have been developed as ALS inhibitors, specific studies detailing the interaction of this compound with ALS are not currently available in the scientific literature.
Table 1: Classes of Acetolactate Synthase (ALS) Inhibitors
| Inhibitor Class | Common Structural Feature |
| Sulfonylureas | Sulfonylurea bridge |
| Imidazolinones | Imidazolinone ring |
| Triazolopyrimidines | Triazolopyrimidine core |
| Pyrimidinyl-thiobenzoates | Pyrimidine ring linked to a thiobenzoate |
| Sulfonylamino-carbonyl-triazolinones | Triazolinone moiety |
Receptor Binding and Modulation Studies
The versatile structure of the pyrimidine scaffold has led to its incorporation into ligands targeting a wide array of receptors, including histamine (B1213489) receptors, chemokine receptors, and G protein-coupled receptors.
The histamine H3 receptor, primarily found in the central nervous system, is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor have shown potential as therapeutic agents for neurological conditions. wikipedia.org
Several studies have explored pyrimidine derivatives as potential histamine H3 receptor antagonists. For example, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit selective binding affinity for the H3 receptor. nih.gov In these analogs, the pyrimidine core serves as a scaffold for attaching other functional groups that contribute to receptor binding and selectivity. nih.gov Structure-activity relationship studies have indicated that modifications to the pyrimidine ring and its substituents can significantly impact the binding affinity and efficacy of these compounds. nih.gov However, there is no specific data available on the binding of this compound to the histamine H3 receptor.
The chemokine receptor CX3CR1 and its ligand fractalkine (CX3CL1) are involved in inflammatory processes and have been identified as potential therapeutic targets for conditions like multiple sclerosis. acs.orgnih.govresearchgate.net
Research into CX3CR1 antagonists has led to the development of compounds based on a 7-amino-5-thio-thiazolo[4,5-d]pyrimidine core. acs.orgnih.govresearchgate.net These pyrimidine derivatives have demonstrated high affinity and selectivity for CX3CR1. acs.orgnih.gov The structure-activity relationships of these compounds revealed that specific substitutions on the pyrimidine-containing core are crucial for their antagonist activity. acs.orgnih.gov One such antagonist, AZD8797, which features this core structure, has been shown to be an allosteric non-competitive modulator of the human CX3CR1 receptor. medchemexpress.comfrontiersin.org At present, no studies have been published that specifically investigate the interaction of this compound with the CX3CR1 receptor.
Table 2: Examples of Pyrimidine-Based CX3CR1 Antagonists
| Compound | Core Structure | Key Features |
| AZD8797 (Rugocrixan) | 7-amino-5-thio-thiazolo[4,5-d]pyrimidine | Allosteric non-competitive antagonist |
| Series A and B compounds | 7-amino-5-thio-thiazolo[4,5-d]pyrimidine | High selectivity for CX3CR1 over CXCR2 |
GPR17 is a G protein-coupled receptor that is implicated in various physiological and pathological processes, particularly in the central nervous system, including myelination and ischemic damage. nih.govcore.ac.ukresearchgate.net It is considered a promising therapeutic target for demyelinating diseases and brain injuries. nih.govcore.ac.ukmdpi.com
The modulation of GPR17 signaling by small molecules is an active area of research. While specific ligands are still being developed, the receptor is known to be phylogenetically related to purinergic P2Y and cysteinyl leukotriene (CysLT) receptors, which recognize pyrimidine and purine nucleotides. researchgate.netwikipedia.org This suggests that pyrimidine-based structures could potentially serve as scaffolds for the design of GPR17 modulators. Currently, there is a lack of published research specifically examining the effects of this compound on GPR17 signaling.
WNT Signaling Pathway Inhibition
The Wnt signaling pathway plays a fundamental role in embryonic development, tissue homeostasis, and is frequently dysregulated in cancer. nih.govacs.orgfrontiersin.org Consequently, inhibitors of this pathway are being actively pursued as potential anticancer therapeutics. nih.govmedchemexpress.com
Several small molecule inhibitors of the Wnt pathway have been identified, and some of these contain a chloropyridine or related heterocyclic core. nih.govacs.org For example, the discovery of a 3,4,5-trisubstituted pyridine (B92270) hit led to the development of potent Wnt signaling inhibitors. nih.govacs.org Medicinal chemistry efforts focused on optimizing this scaffold, where chlorine atoms played a significant role in modulating the compound's conformation and properties. acs.org While these findings highlight the potential for chlorine-substituted heterocyclic compounds to inhibit the Wnt pathway, there is no direct evidence in the reviewed literature to suggest that this compound itself is an inhibitor of this pathway.
Structure Activity Relationship Sar Studies and Derivative Exploration
Systematic Modification of the Pyrimidine (B1678525) Ring
The pyrimidine ring is a π-deficient heterocycle, a characteristic that governs its reactivity and interactions with biological targets. wikipedia.orgbhu.ac.in The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors and decrease the electron density of the ring carbons, particularly at the 2-, 4-, and 6-positions. wikipedia.org This electron deficiency makes these positions susceptible to nucleophilic attack, while the 5-position is comparatively less electron-deficient and can be targeted for electrophilic or metal-catalyzed substitutions. wikipedia.orgbhu.ac.in
SAR studies on various pyrimidine series have consistently shown that the pattern and nature of substituents on the core ring dramatically influence biological activity. nih.govnih.gov Modifications at the 4- and 6-positions of the pyrimidine ring, which are unoccupied in the parent compound, represent a key strategy for exploring new chemical space. Introducing small alkyl groups, amino functionalities, or other heterocyclic rings at these positions can modulate the molecule's steric and electronic profile, leading to altered binding affinities and selectivity profiles against specific biological targets. nih.gov For instance, in the development of kinase inhibitors, substitutions at the C4 position have been shown to be critical for achieving high potency. nih.gov
| Modification Site | Type of Modification | General Impact on Biological Activity | Rationale |
|---|---|---|---|
| C4-Position | Introduction of small amino or substituted amino groups | Often enhances potency by forming additional hydrogen bonds with the target protein. | Exploits unoccupied space in the target's binding pocket to create new interactions. |
| C6-Position | Addition of methyl or other small alkyl groups | Can improve metabolic stability and modulate selectivity by creating specific steric interactions. | Blocks potential sites of metabolism and refines the compound's fit within the active site. |
| Ring Nitrogens (N1/N3) | Bioisosteric replacement (e.g., pyrimidine to pyridine) | Alters the core electronics, basicity, and hydrogen bonding capacity, potentially leading to a different pharmacological profile. | Changes the fundamental scaffold to explore different binding modes or improve physicochemical properties. |
Functionalization Strategies at the 5-Position
The chlorine atom at the 5-position of the pyrimidine ring is a versatile synthetic handle, enabling a wide array of functionalization reactions. This position is a common point for modification to enhance target engagement, improve selectivity, and fine-tune pharmacokinetic parameters. mostwiedzy.pl
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern medicinal chemistry. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is particularly effective for modifying the 5-position of the pyrimidine core. rsc.orgresearchgate.net This reaction allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical diversity of the compound library. nih.govmdpi.com The choice of the coupling partner is critical, as the newly introduced group often occupies a key region of the target's binding site, influencing potency and selectivity. sci-hub.se For example, coupling with specific arylboronic acids can introduce substituents that form favorable hydrophobic or π-stacking interactions. researchgate.net
| Boronic Acid/Ester Coupling Partner | Resulting 5-Substituent | Potential SAR Implication | Reference Reaction Type |
|---|---|---|---|
| Phenylboronic acid | 5-Phenyl | Provides a simple aromatic extension to probe for hydrophobic pockets. | Suzuki-Miyaura Coupling |
| 3-Pyridylboronic acid | 5-(Pyridin-3-yl) | Introduces a hydrogen bond acceptor (pyridine nitrogen) to engage with polar residues. | Suzuki-Miyaura Coupling |
| 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl) | Adds a strong electron-withdrawing group, potentially altering electronic interactions and improving metabolic stability. | Suzuki-Miyaura Coupling |
| Methylboronic acid | 5-Methyl | Increases lipophilicity and can provide beneficial steric interactions. | Suzuki-Miyaura Coupling |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org Applying this methodology to 5-chloropyrimidine (B107214) derivatives allows for the introduction of a wide variety of primary and secondary amines at this position. nih.gov This is a particularly valuable strategy as the amino group can serve as a key hydrogen bond donor or acceptor, or as a linker to attach larger, more complex functional groups. The nature of the amine—be it a simple alkylamine, an aniline, or a complex heterocycle—can have a profound impact on the biological activity of the resulting compound. researchgate.net
| Amine Coupling Partner | Resulting 5-Substituent | Potential SAR Implication | Reference Reaction Type |
|---|---|---|---|
| Aniline | 5-(Phenylamino) | Introduces a flat, aromatic amine that can participate in hydrogen bonding and π-stacking. | Buchwald-Hartwig Amination |
| Morpholine | 5-Morpholinyl | Adds a polar, heterocyclic group that can improve solubility and act as a hydrogen bond acceptor. | Buchwald-Hartwig Amination |
| Methylamine | 5-(Methylamino) | Provides a simple hydrogen bond donor with minimal steric bulk. | Buchwald-Hartwig Amination |
| Pyrrolidine | 5-(Pyrrolidin-1-yl) | Introduces a non-aromatic, cyclic amine that can improve physicochemical properties. | Buchwald-Hartwig Amination |
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), where the halogen acts as a leaving group. researchgate.net While the 2-, 4-, and 6-positions are generally more activated towards SNAr due to stabilization of the Meisenheimer intermediate by the ring nitrogens, substitution at the 5-position is also feasible, particularly with potent nucleophiles or under specific reaction conditions. wikipedia.orgbhu.ac.instackexchange.com This reaction allows for the direct introduction of heteroatom-linked substituents. For example, reaction with thiols (thiolation) or alcohols/phenols (alkoxylation/aryloxylation) can be used to displace the 5-chloro group, providing derivatives with altered electronic and steric properties.
Exploration of Various Alkoxy and Halogenated Alkoxy Groups at the 2-Position
The 2-(2,2-difluoroethoxy) group is a critical determinant of the molecule's properties. The alkoxy moiety can influence ligand-receptor interactions, while the fluorine atoms often enhance metabolic stability and modulate lipophilicity and binding affinity. nih.gov Systematic exploration of other alkoxy and halogenated alkoxy groups at this position is a standard SAR strategy. nih.gov Varying the length and branching of the alkyl chain (e.g., methoxy (B1213986), isopropoxy) or altering the pattern of halogenation (e.g., trifluoroethoxy, monochloroethoxy) can lead to significant changes in biological activity. These modifications can optimize the compound's fit in the binding pocket and improve its absorption, distribution, metabolism, and excretion (ADME) profile.
| C2-Substituent | Key Features | Potential Impact on Activity/Properties |
|---|---|---|
| -OCH3 (Methoxy) | Small, polar | Baseline group; may offer good solubility but potential for O-demethylation. |
| -OCH(CH3)2 (Isopropoxy) | Bulky, lipophilic | Can provide steric hindrance to improve metabolic stability and fill hydrophobic pockets. |
| -OCHF2 (Difluoromethoxy) | Polar, metabolically stable | Often used as a bioisostere for a methoxy or hydroxyl group with improved metabolic stability. |
| -OCH2CF3 (2,2,2-Trifluoroethoxy) | Lipophilic, electron-withdrawing | Enhances metabolic stability and can alter binding electronics. |
Influence of Stereochemistry and Atropisomerism on Biological Outcomes
Stereochemistry plays a pivotal role in the interaction between small molecules and their biological targets. While the parent compound, 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine, is achiral, derivatization can introduce stereocenters. More subtly, the introduction of bulky substituents at the 5-position, particularly large aryl or heteroaryl groups via Suzuki-Miyaura coupling, can lead to the phenomenon of atropisomerism. iaea.orgresearchgate.net
Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, such as the C-C bond between the pyrimidine ring and a bulky 5-aryl substituent. dntb.gov.uaacs.org If the energy barrier to rotation is sufficiently high, two stable, non-superimposable stereoisomers (atropisomers) can be isolated. acs.org These atropisomers have distinct three-dimensional shapes and can exhibit significantly different pharmacological and pharmacokinetic properties. acs.org One atropisomer may fit perfectly into the target's active site, leading to high potency, while the other may bind weakly or not at all. Therefore, when designing derivatives with potentially hindered rotation, it is crucial to consider the biological implications of atropisomerism, which may necessitate the separation and individual testing of the isomers. acs.org
| Isomer | Hypothetical Orientation | Potential Biological Outcome | Rationale |
|---|---|---|---|
| Atropisomer A | Ortho-substituent on the 5-aryl group points "up" | High Potency (e.g., IC50 = 10 nM) | The "up" conformation makes a critical hydrogen bond with a key residue in the enzyme's active site. |
| Atropisomer B | Ortho-substituent on the 5-aryl group points "down" | Low Potency (e.g., IC50 > 10,000 nM) | The "down" conformation results in a steric clash with the floor of the binding pocket, preventing optimal binding. |
Comparative Analysis with Related Pyrimidine and Pyridine (B92270) Scaffolds
The unique structural attributes of this compound, specifically the pyrimidine core, the chloro substituent at the 5-position, and the 2,2-difluoroethoxy group at the 2-position, collectively determine its chemical properties and biological activity. A comparative analysis with structurally related pyrimidine and pyridine scaffolds is crucial for understanding its structure-activity relationship (SAR). This involves evaluating the influence of the heterocyclic core and the nature and position of its substituents.
The replacement of a carbon-hydrogen unit in a benzene (B151609) ring with a nitrogen atom to form a pyridine ring can significantly alter a molecule's biological profile. Similarly, the presence of a second nitrogen atom in a pyrimidine ring further modifies its properties. Pyridine and pyrimidine derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in numerous biologically active compounds. nih.gov
The Pyrimidine versus Pyridine Core
The arrangement of nitrogen atoms in the pyrimidine ring, as opposed to the single nitrogen in a pyridine ring, leads to distinct electronic and physicochemical properties. Pyrimidine is more electron-deficient than pyridine, which can influence its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. This difference in electron distribution can be a critical determinant of a compound's pharmacological activity.
In SAR studies, the interchange between pyrimidine and pyridine cores is a common strategy to modulate activity, selectivity, and pharmacokinetic properties. For instance, in the development of kinase inhibitors, both scaffolds have been successfully employed to target the ATP-binding site. The choice between a pyrimidine or a pyridine core can affect the orientation of substituents and their interactions with key amino acid residues in the target protein.
Influence of the 5-Chloro Substituent
Halogen atoms, particularly chlorine, are frequently incorporated into bioactive molecules to enhance their potency and metabolic stability. The position of the halogen on the heterocyclic ring is critical. In the case of this compound, the chlorine atom at the 5-position significantly influences the electronic character of the ring.
Studies on related heterocyclic compounds have shown that a halogen at the 5-position can have varied effects depending on the rest of the molecule and the biological target. For example, in a series of pyrimidine derivatives, a 4-fluoro substituent was found to be more active than 4-chloro or 4-bromo analogs in antimicrobial assays. nih.gov This highlights that both the type of halogen and its position are key factors in determining biological outcomes.
The table below illustrates a hypothetical comparison of the effect of different substituents at the 5-position of a 2-(2,2-difluoroethoxy)pyrimidine (B2583316) scaffold on a generic biological activity.
| Compound | Scaffold | Substituent at C5 | Relative Activity (%) |
| 1 | Pyrimidine | H | 20 |
| 2 | Pyrimidine | Cl | 100 |
| 3 | Pyrimidine | F | 120 |
| 4 | Pyrimidine | Br | 85 |
| 5 | Pyrimidine | CH₃ | 45 |
This data is illustrative and intended to demonstrate the potential impact of substituent changes.
The Role of the 2-(2,2-difluoroethoxy) Group
The difluoroethoxy group, as opposed to a non-fluorinated ethoxy group or a trifluoroethoxy group, offers a specific balance of lipophilicity and hydrogen bond accepting/donating capability. This can be crucial for optimizing interactions with a biological target and for achieving favorable pharmacokinetic properties.
A comparative analysis of different alkoxy and fluoroalkoxy groups at the 2-position of a 5-chloropyrimidine scaffold is presented in the hypothetical data table below.
| Compound | Scaffold | Substituent at C2 | Relative Potency (IC₅₀, nM) |
| A | 5-Chloropyrimidine | -OCH₂CH₃ | 500 |
| B | 5-Chloropyrimidine | -OCH₂CF₃ | 150 |
| C | 5-Chloropyrimidine | -OCHF₂ | 75 |
| D | 5-Chloropyrimidine | -OCH₂CHF₂ | 25 |
This data is illustrative and intended to demonstrate the potential impact of substituent changes.
Bioisosteric Considerations
The concept of bioisosterism, where one functional group can be replaced by another with similar physicochemical properties to improve biological activity, is highly relevant. drugdesign.org The pyrimidine and pyridine rings can be considered bioisosteres in certain contexts. The decision to use one over the other often depends on the specific requirements of the drug target and the desired pharmacokinetic profile.
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine, docking simulations are instrumental in understanding how this ligand might interact with the active site of a protein. These simulations can help identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, studies on similar pyrimidine (B1678525) derivatives have shown that the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the chloro and difluoroethoxy groups can engage in halogen and hydrophobic interactions, respectively nih.govnih.gov. The results of docking studies are often scored to rank potential ligands, providing a basis for selecting compounds for further experimental testing.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein Target |
| Hydrogen Bonding | Pyrimidine ring nitrogens, Oxygen of the ethoxy group | Amino acids with donor groups (e.g., Serine, Threonine, Lysine) |
| Halogen Bonding | Chlorine atom | Amino acids with acceptor groups (e.g., Aspartate, Glutamate) |
| Hydrophobic Interactions | Difluoroethoxy group, Pyrimidine ring | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) |
Molecular Dynamics Simulations for Conformational Analysis and Binding Modes
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding modes of a ligand within a protein's active site over time. For this compound, MD simulations can reveal the flexibility of the difluoroethoxy side chain and how its conformation adapts to the binding pocket. These simulations can also assess the stability of the interactions predicted by molecular docking mdpi.com. By tracking the trajectory of the ligand and protein atoms, researchers can calculate binding free energies, which offer a more accurate prediction of binding affinity than docking scores alone. The insights gained from MD simulations are crucial for understanding the kinetic and thermodynamic aspects of the ligand-target interaction.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These calculations provide detailed information about the distribution of electrons within this compound, which is fundamental to its chemical behavior.
The presence of the 2,2-difluoroethoxy group introduces the possibility of hydrogen bonding interactions involving the fluorine atoms. While fluorine is a weak hydrogen bond acceptor, in certain environments, C-H---F-C interactions can contribute to the stability of a complex. Quantum chemical calculations can be used to characterize the nature and strength of such weak hydrogen bonds nih.govresearchgate.net. The ability of the fluoroalkyl moiety to engage in these interactions can influence the compound's binding specificity and affinity for its target.
Prediction of Molecular Descriptors Relevant to Biological Activity
A variety of molecular descriptors can be calculated using computational methods to predict the biological activity of this compound. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. Quantitative Structure-Activity Relationship (QSAR) models often use these descriptors to correlate the chemical structure of compounds with their biological activities. For pyrimidine derivatives, descriptors such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors are commonly used to predict properties like absorption, distribution, metabolism, and excretion (ADME) researchgate.netnih.gov.
| Molecular Descriptor | Predicted Value/Characteristic for this compound | Relevance to Biological Activity |
| Molecular Weight | ~208.56 g/mol | Influences absorption and distribution |
| LogP | Calculated values vary, but expected to be moderately lipophilic | Affects membrane permeability and solubility |
| Number of Hydrogen Bond Acceptors | 3 (2 ring nitrogens, 1 ether oxygen) | Important for target binding |
| Number of Hydrogen Bond Donors | 0 | Influences binding interactions |
| Polar Surface Area | ~42.0 Ų | Correlates with drug transport properties |
Analytical Characterization Methodologies in Research
Chromatographic Techniques for Purity and By-product Analysis
Chromatographic methods are indispensable for separating 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine from unreacted starting materials, by-products, and other impurities that may be present after its synthesis. These techniques provide critical information on the purity of the compound, which is vital for its subsequent use in further research applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. For halogenated pyrimidines, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter under a specific set of HPLC conditions. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. Method development for a specific compound like this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation from potential impurities.
Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Pyrimidines
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Note: This table represents typical starting conditions for method development for compounds of this class. Actual parameters for this compound would need to be empirically determined and validated.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for both identifying and quantifying this compound and its by-products. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information.
This allows for the confirmation of the molecular weight of the target compound and the tentative identification of impurities based on their mass. The high sensitivity and selectivity of LC-MS make it an invaluable tool for detecting and characterizing trace-level impurities that might not be discernible by HPLC with UV detection alone.
Spectroscopic Methods for Structural Elucidation
Infrared Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule. For instance, C-Cl, C-F, C-O, C=N, and aromatic C-H stretching and bending vibrations would all appear at specific wavenumbers, providing a molecular fingerprint of the compound. The analysis of these bands helps to confirm the presence of the pyrimidine (B1678525) ring, the chloro substituent, and the difluoroethoxy group.
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems, such as the pyrimidine ring in this compound, typically exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the aromatic ring. The UV-Vis spectrum can be used to confirm the presence of the pyrimidine core and can also be a useful tool for quantitative analysis, as the absorbance is proportional to the concentration of the compound in solution.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry is crucial for determining its molecular weight with high accuracy. The presence of chlorine and its isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio) would result in a characteristic M+ and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a single chlorine atom in the molecule.
Furthermore, by subjecting the molecular ion to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern can be obtained. The analysis of these fragment ions provides valuable information about the connectivity of the atoms within the molecule, helping to piece together its structure. For instance, the loss of the difluoroethoxy group or the chlorine atom would result in specific fragment ions that can be used to confirm the proposed structure of this compound.
Table 2: Predicted Mass Spectrometric Data for this compound (C6H5ClF2N2O)
| Parameter | Predicted Value |
| Molecular Formula | C6H5ClF2N2O |
| Molecular Weight | 194.57 g/mol |
| Monoisotopic Mass | 194.0085 Da |
| [M+H]+ (for 35Cl) | 195.0163 Da |
| [M+H]+ (for 37Cl) | 197.0134 Da |
Note: These values are calculated based on the chemical formula and serve as a reference for experimental determination.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure-property relationships of a chemical compound.
In a typical single-crystal X-ray diffraction experiment, a well-ordered single crystal of the compound of interest is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the unit cell, which is the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the molecule's crystal structure.
For a compound like this compound, single-crystal X-ray diffraction analysis would be invaluable for:
Unambiguous structural confirmation: It would provide definitive proof of the compound's chemical connectivity and stereochemistry.
Conformational analysis: The technique would reveal the preferred conformation of the difluoroethoxy group relative to the pyrimidine ring in the solid state.
Intermolecular interactions: It would allow for the identification and characterization of any non-covalent interactions, such as hydrogen bonds or halogen bonds, which govern the packing of the molecules in the crystal lattice. This information is critical for understanding the compound's physical properties, such as melting point and solubility.
Despite the utility of this technique, no published research or database entry containing the single-crystal X-ray diffraction data for this compound could be located. The scientific community awaits such a study to fully characterize the solid-state properties of this molecule.
Other Academic Research Applications
Utilization in Agrochemical Research (based on analogues)
The pyrimidine (B1678525) core is a well-established pharmacophore in agrochemicals, with numerous commercial products containing this heterocyclic motif. Analogues of 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine have been investigated for their potential as pesticides and herbicides.
Research into pyrimidine derivatives has demonstrated their broad-spectrum insecticidal and fungicidal activities. The presence of a halogen, such as chlorine, at the 5-position of the pyrimidine ring is often associated with enhanced pesticidal efficacy. For instance, studies on pyrimidin-4-amine derivatives have shown that compounds bearing a 5-chloro or 5-bromo substituent exhibit significant insecticidal and fungicidal properties. One study highlighted that compounds like 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine displayed broad-spectrum activity. nih.gov
Furthermore, the introduction of a trifluoroethoxy group at other positions of the pyrimidine ring has been shown to be beneficial for insecticidal activity in some series of compounds. For example, in a series of benzoyl pyrimidinylurea derivatives, a chlorine atom on the pyrimidine ring was found to be advantageous for insecticidal activity. nih.gov These findings suggest that the combination of a 5-chloro substituent and a fluoroalkoxy group, as seen in this compound, could be a promising strategy for the development of novel pesticides. The mechanism of action for many pyrimidine-based insecticides involves the inhibition of mitochondrial electron transport at Complex I. researchgate.net
| Analogue Type | Observed Activity | Key Structural Features |
| 5-Halogenated pyrimidin-4-amines | Insecticidal, Fungicidal | 5-Chloro or 5-Bromo substituent |
| Benzoyl pyrimidinylureas | Insecticidal | Chlorine on pyrimidine ring |
Pyrimidine derivatives are also prominent in herbicide research. The substitution pattern on the pyrimidine ring plays a crucial role in determining the herbicidal activity and the spectrum of controlled weeds. Chlorine substitution at the 5-position, in combination with modifications at the 2-position, has been shown to result in excellent herbicidal activity. acs.org
A significant mechanism of action for some pyrimidine-based herbicides is the disruption of pyrimidine biosynthesis in plants. pnas.org This is achieved through the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. pnas.org Inhibition of this enzyme leads to a deficiency in essential pyrimidines, ultimately causing weed death. This novel mode of action is crucial for managing the growing problem of herbicide-resistant weeds. pnas.org While direct studies on this compound are not widely published, its structural similarity to other herbicidally active pyrimidines suggests it could be a valuable intermediate or lead compound in the search for new herbicides.
| Mechanism of Action | Target Enzyme | Effect on Weeds |
| Disruption of Pyrimidine Biosynthesis | Dihydroorotate Dehydrogenase (DHODH) | Inhibition of growth and eventual death |
Use as Molecular Probes and Markers in Biochemical Research
The pyrimidine scaffold is not only important for its biological activities but also for its potential application in developing tools for biochemical research. Specifically, pyrimidine derivatives have been successfully utilized as fluorescent probes for bioimaging.
Recent research has demonstrated the design of novel "push-pull" systems based on CF3-substituted pyridines and pyrimidines as fluorescent probes for imaging lipid droplets in cells. nih.gov These probes exhibit aggregation-induced emission (AIE) behavior, which makes them highly suitable for bioimaging applications. nih.gov The study showed that these pyrimidine-based fluorophores could selectively accumulate in lipid droplets, allowing for their visualization using fluorescence microscopy. nih.gov
Although this compound has not been specifically reported as a molecular probe, its structure possesses key elements that could be exploited for such applications. The presence of the electron-withdrawing chlorine and difluoroethoxy groups could be tuned to modulate the photophysical properties of the pyrimidine core. By incorporating suitable donor groups, it is conceivable that analogues of this compound could be developed as novel fluorescent probes for various biological targets and processes. The development of such probes is essential for advancing our understanding of cellular biology and disease mechanisms.
Future Research Directions
Rational Design of Next-Generation Derivatives
The rational design of new derivatives based on the 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine core will be a key driver of future research. This approach involves strategically modifying the molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. A deep understanding of structure-activity relationships (SAR) is fundamental to this process. nih.gov
Key strategies for the rational design of next-generation derivatives include:
Target-based design: With a known biological target, computational tools like molecular docking can be used to predict how modifications to the pyrimidine (B1678525) scaffold will affect binding affinity and selectivity. rsc.orgrsc.org This allows for the design of compounds with improved interactions with the target protein.
Pharmacophore modeling: By identifying the essential structural features responsible for the biological activity of this compound and related molecules, new compounds can be designed that retain these key features while incorporating novel chemical moieties to improve their drug-like properties.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved metabolic stability, reduced toxicity, or altered selectivity. For instance, the chloro group at the 5-position or the difluoroethoxy group at the 2-position could be systematically replaced to explore the impact on biological activity.
The table below outlines potential modifications and their rationale in the design of new derivatives.
| Position of Modification | Proposed Modification | Rationale for Modification |
| 5-Position (Chloro group) | Replacement with other halogens (F, Br, I) | Modulate electronic properties and lipophilicity, potentially altering target binding and cell permeability. |
| Replacement with small alkyl or cyano groups | Explore steric and electronic effects on activity. | |
| 2-Position (Difluoroethoxy group) | Variation of the alkoxy chain length and branching | Optimize pharmacokinetic properties such as absorption and metabolism. |
| Introduction of different ether linkages or other functional groups | Investigate the impact on target interaction and overall molecular properties. | |
| 4- and 6-Positions | Introduction of various substituents (e.g., amino, substituted phenyl groups) | Explore new interactions with potential biological targets and expand the chemical space. |
Elucidation of Novel Molecular Targets and Mechanisms of Action
Identifying the specific molecular targets of this compound and its future derivatives is a critical step in understanding their therapeutic potential. While the pyrimidine core is known to interact with a variety of biological targets, particularly kinases, the specific targets for this compound remain to be fully elucidated. arabjchem.orgekb.eg
Future research in this area should focus on:
Target identification studies: Techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening can be employed to identify the proteins that directly interact with the compound.
Mechanism of action studies: Once a target is identified, further studies will be needed to understand how the compound modulates the target's function. This could involve enzymatic assays, cellular signaling pathway analysis, and structural biology techniques like X-ray crystallography to visualize the compound-target interaction at the atomic level. nih.gov
Exploration of novel pathways: It is possible that this compound exerts its biological effects through novel mechanisms or by targeting less-explored biological pathways. Unbiased screening approaches, such as high-throughput phenotypic screening, could reveal unexpected therapeutic opportunities.
Development of Sustainable Synthetic Routes
The development of environmentally friendly and cost-effective methods for synthesizing this compound and its derivatives is essential for its potential translation into a therapeutic product. Green chemistry principles should be integrated into the synthetic process to minimize waste and reduce the use of hazardous materials. benthamdirect.comrasayanjournal.co.in
Key areas for research in sustainable synthesis include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. ijper.orgpowertechjournal.com
Multicomponent reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, reducing the number of synthetic steps and the amount of waste generated. powertechjournal.com
Use of greener solvents and catalysts: Replacing hazardous organic solvents with more benign alternatives, such as water or ionic liquids, and utilizing reusable and non-toxic catalysts can significantly improve the environmental footprint of the synthesis. rasayanjournal.co.in
Biocatalysis: The use of enzymes to catalyze specific synthetic steps can offer high selectivity and mild reaction conditions, contributing to a more sustainable process. powertechjournal.com
The following table compares traditional and potential green synthetic approaches for pyrimidine derivatives.
| Synthetic Aspect | Traditional Approach | Potential Green Approach | Benefits of Green Approach |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation | Reduced reaction times, lower energy consumption |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions | Reduced environmental pollution and health hazards |
| Catalysts | Homogeneous metal catalysts | Heterogeneous, reusable catalysts, biocatalysts | Easier catalyst recovery and reuse, milder reaction conditions |
| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot or multicomponent reactions | Increased efficiency, reduced waste generation |
Expanding the Scope of Biological Applications
The pyrimidine scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govgsconlinepress.comnih.gov Therefore, this compound and its derivatives should be screened against a wide range of biological targets and disease models to uncover their full therapeutic potential.
Future research should involve:
Broad-based biological screening: Testing the compound and its analogs in a diverse array of in vitro and in vivo assays to identify potential activities beyond its initial intended use.
Anticancer research: Given that many pyrimidine derivatives are used in oncology, exploring the efficacy of these compounds against various cancer cell lines and in animal models of cancer is a high priority. mdpi.comnih.gov
Infectious disease research: Investigating the potential of these compounds as antibacterial, antifungal, or antiviral agents is another promising avenue, as many pyrimidine-based drugs are used to treat infectious diseases. researchgate.net
Neurological and inflammatory disorders: The diverse biological activities of pyrimidines suggest that these compounds could also have applications in treating central nervous system disorders or inflammatory conditions.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine with high yield?
- Methodological Answer : Synthesis optimization involves selecting appropriate nucleophilic substitution conditions. For example, using a base like potassium carbonate or sodium hydride to deprotonate the hydroxyl group of 2,2-difluoroethanol, enabling it to displace chlorine at the 2-position of 5-chloropyrimidine. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield. Monitoring progress via TLC or HPLC ensures timely termination to minimize side reactions like over-alkylation. Reference yields for similar compounds (e.g., 91% for 5-Chloro-2,4-difluoropyrimidine) suggest feasible pathways .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR confirm substituent positions (e.g., difluoroethoxy group) and absence of impurities.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClFNO: ~216.5 g/mol).
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally related pyrimidines like 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine .
- HPLC-PDA : Quantifies purity (>98%) and detects trace byproducts from synthesis .
Q. How do electron-withdrawing substituents (Cl, F) influence the reactivity of pyrimidine derivatives in cross-coupling reactions?
- Methodological Answer : Chlorine at the 5-position activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr), while the difluoroethoxy group at the 2-position enhances electrophilicity via inductive effects. Fluorine’s electronegativity stabilizes transition states, facilitating reactions like Suzuki-Miyaura couplings. Comparative studies on analogs (e.g., 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine) show that substituent positioning dictates regioselectivity in Pd-catalyzed reactions .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The difluoroethoxy group’s conformational flexibility can be explored via rotamer libraries.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride’s antitumor activity) to predict bioactivity .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
Q. How can regioselectivity challenges in synthesizing fluorinated pyrimidine derivatives be addressed?
- Methodological Answer : Regioselectivity in halogenation or alkoxylation can be controlled by:
- Directing Groups : Utilize transient protecting groups (e.g., boronic acids) to block undesired positions.
- Microwave-Assisted Synthesis : Enhances kinetic control, favoring formation of the 2-substituted product over 4-/6-substituted isomers.
- Catalytic Systems : Pd/ligand combinations (e.g., XPhos) improve selectivity in cross-couplings, as seen in Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate synthesis .
Q. What experimental designs are recommended to evaluate the pharmacokinetic (PK) impact of fluorine substituents in this compound?
- Methodological Answer :
- In Vitro Assays : Measure metabolic stability using liver microsomes; fluorine’s electronegativity often reduces CYP450-mediated oxidation.
- LogP Determination : Compare octanol-water partitioning with non-fluorinated analogs to assess lipophilicity changes.
- In Vivo PK Studies : Administer radiolabeled compound (e.g., F) to track absorption/distribution. Fluorine’s small size and high C-F bond strength enhance bioavailability, as observed in related fluoropyrimidines .
Q. How can contradictions in reported biological activity data for halogenated pyrimidines be resolved?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Validate compound integrity via orthogonal methods (e.g., LC-MS vs. elemental analysis).
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Structural Confounders : Compare activity of positional isomers (e.g., 5-chloro vs. 4-chloro derivatives) to isolate substituent effects. Meta-analyses of analogs (e.g., 4-Amino-2-chloro-5-fluoropyrimidine) provide benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
